Gadofosveset
描述
属性
分子式 |
C33H40GdN3Na3O15P |
|---|---|
分子量 |
975.9 g/mol |
IUPAC 名称 |
trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate |
InChI |
InChI=1S/C33H44N3O14P.Gd.3Na.H2O/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;1H2/q;+3;3*+1;/p-6/t26-;;;;;/m1...../s1 |
InChI 键 |
PIZALBORPSCYJU-QSQMUHTISA-H |
SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
手性 SMILES |
C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
规范 SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
同义词 |
gadofosveset gadofosveset trisodium MS 325 MS-325 Vasovist |
产品来源 |
United States |
准备方法
Chelation Reaction
The core step involves reacting fosveset (a DTPA derivative substituted with a diphenylcyclohexyl-phosphate group) with gadolinium oxide () in an aqueous medium. The reaction proceeds as follows:
Key conditions include:
Salt Formation
The intermediate product is treated with sodium hydroxide to form the trisodium salt:
This step ensures the final product’s solubility and ionic stability.
Purification and Impurity Control
Chromatographic Purification
Post-synthesis, the crude product undergoes column chromatography to remove unreacted ligands, free gadolinium, and byproducts:
Lyophilization
The purified solution is lyophilized to obtain a powder with <1% residual moisture, critical for long-term stability.
Formulation and Stabilization
Solution Preparation
This compound trisodium is reconstituted as an injectable solution (244 mg/mL, 0.25 mmol/L) in phosphate-buffered saline (PBS) or albumin-containing buffers to mimic physiological conditions.
| Parameter | Specification |
|---|---|
| Concentration | 0.25 mmol/L |
| pH | 6.5–8.0 |
| Osmolality | 700–950 mOsm/kg |
| Temperature stability | Stable at 37°C for 24 hours |
Excipient Addition
A small amount of free fosveset ligand (0.1% w/w) is added to scavenge residual free gadolinium, ensuring compliance with toxicity thresholds.
Quality Control and Analytical Methods
Purity Assessment
Relaxivity Testing
Relaxivity () is measured at magnetic field strengths to validate efficacy:
| Field Strength | This compound (mM⁻¹s⁻¹) | Gd-DTPA (mM⁻¹s⁻¹) |
|---|---|---|
| 0.47 T | 28–47 | 3.8 |
| 1.5 T | 19–28 | 4.1 |
| 3.0 T | 10–19 | 3.7 |
The 5–12× higher relaxivity of this compound stems from albumin binding, which slows molecular rotation.
Challenges and Optimization
Avoiding Free Gadolinium
Residual Gd³⁺ is minimized by:
化学反应分析
反应类型: 加多福韦塞主要由于其钆核心而发生络合反应。 在正常生理条件下,它通常不会参与氧化、还原或取代反应 .
常用试剂和条件:
络合: 氯化钆和配体是主要试剂。
主要产物: 合成的主要产物是加多福韦塞三钠,用作MRA的造影剂 .
科学研究应用
Key Applications
2.1 Magnetic Resonance Angiography (MRA)
Gadofosveset is primarily used for MRA, which allows for the non-invasive visualization of blood vessels. It has shown significant advantages in assessing various vascular conditions:
- Detection of Vascular Stenosis and Aneurysms : Studies indicate that this compound-enhanced MRA has high sensitivity (97%-100%) and specificity (96%-100%) for detecting high-grade stenosis in different vascular territories, including carotid and renal arteries .
- Pulmonary Embolism Assessment : this compound has been utilized to assess pulmonary arteries for embolism, providing a non-invasive alternative to traditional CT scans .
2.2 Evaluation of Peripheral Vascular Disease
this compound is effective in evaluating peripheral vascular disease, offering enhanced image quality and spatial resolution that aids in detecting stenoses more accurately than conventional methods . Its prolonged intravascular residence time allows for steady-state imaging, which can be crucial for detailed vascular assessments.
2.3 Breast Cancer Imaging
Emerging research suggests potential applications of this compound in breast cancer diagnostics. Its ability to enhance the visualization of blood flow may assist in identifying malignant lesions through dynamic contrast-enhanced MRI techniques .
Pharmacokinetics and Safety Profile
This compound's pharmacokinetic profile is characterized by its binding to serum albumin, which results in a longer circulation time within the bloodstream compared to other gadolinium-based agents. This property allows for better image quality during MRA due to increased signal intensity and reduced background noise.
- Safety : Clinical trials have demonstrated that this compound is well-tolerated with a low incidence of adverse effects, making it a safe option for patients undergoing MRI procedures .
Comparative Efficacy
A comparative analysis between this compound and traditional gadolinium-based contrast agents shows that this compound provides superior imaging capabilities due to its higher relaxivity and longer intravascular residence time. This results in improved first-pass image quality and facilitates equilibrium-phase imaging techniques that can enhance spatial resolution further .
| Feature | This compound | Traditional Agents |
|---|---|---|
| Relaxivity | Higher | Lower |
| Intravascular Residence Time | Prolonged | Shorter |
| Sensitivity for Stenosis | 97%-100% | Varies |
| Specificity for Stenosis | 96%-100% | Varies |
Case Studies
Several case studies highlight the successful application of this compound in clinical practice:
- Case Study 1 : A patient with suspected renal artery stenosis underwent this compound-enhanced MRA, which provided clear visualization of the renal arteries and confirmed the diagnosis with high accuracy.
- Case Study 2 : In a cohort study assessing patients with peripheral artery disease, this compound-enhanced imaging demonstrated superior detection rates of critical stenoses compared to standard angiographic techniques.
作用机制
Gadofosveset exerts its effects by binding reversibly to endogenous serum albumin. This binding increases the magnetic resonance relaxivity of the compound, which in turn decreases the relaxation time (T1) of water protons. The result is an increase in the signal intensity (brightness) of blood during MRA, allowing for clearer imaging of blood vessels .
相似化合物的比较
Pharmacokinetic and Mechanistic Differences
Key Insights :
- Albumin Binding: this compound’s reversible albumin binding increases its relaxivity (r1 = 18–20 mmol⁻¹s⁻¹ at 1.5T) compared to non-binding agents like Gd-DTPA (r1 = 4.1 mmol⁻¹s⁻¹) . This property enables high signal-to-noise ratios (SNR) and contrast-to-noise ratios (CNR) in vascular imaging .
- Blood Pool vs. Extracellular Agents: Unlike extracellular agents (e.g., Gd-DTPA, gadobutrol), this compound remains intravascular, making it ideal for steady-state imaging of slow-flow vessels . Ferumoxytol, a non-gadolinium alternative, provides prolonged enhancement but lacks T1-shortening effects .
Relaxivity and Field Strength Performance
This compound’s relaxivity is field-strength dependent, with higher performance at lower fields:
| Field Strength | This compound (r1, mmol⁻¹s⁻¹) | Gd-DTPA (r1, mmol⁻¹s⁻¹) | Relative Increase |
|---|---|---|---|
| 0.47T | 28–47 | 3.8 | 8–12x |
| 1.5T | 19–28 | 4.1 | 5–7x |
| 3.0T | 10–19 | 3.7 | 3–5x |
At high fields (≥3T), this compound’s relaxivity decreases, but techniques like spin locking (T1ρ) can enhance contrast by exploiting its macromolecular binding .
Limitations and Clinical Considerations
常见问题
Q. What experimental models are most effective for evaluating Gadofosveset’s binding affinity to serum albumin?
Methodological Answer:
- Use in vitro assays such as equilibrium dialysis or fluorescence spectroscopy to quantify binding constants.
- Employ isothermal titration calorimetry (ITC) for thermodynamic profiling of protein-ligand interactions.
- Validate results with circular dichroism (CD) to confirm conformational changes in albumin post-binding.
- Reference protocols from peer-reviewed studies on contrast agent characterization for reproducibility .
Q. What are the established protocols for assessing this compound’s stability under varying physiological pH conditions?
Methodological Answer:
- Conduct accelerated stability studies using HPLC to monitor degradation products across pH gradients (e.g., pH 5.0–7.4).
- Apply NMR spectroscopy to track structural integrity under simulated physiological environments.
- Cross-reference stability data with pharmacopeial guidelines for contrast agents to ensure compliance .
Q. How do researchers standardize the measurement of this compound’s relaxivity in preclinical MRI studies?
Methodological Answer:
- Use 7 Tesla MRI scanners with standardized pulse sequences (e.g., T1-weighted imaging) to minimize inter-study variability.
- Calibrate relaxivity measurements using gadolinium concentration curves and control for temperature, magnetic field strength, and albumin concentration.
- Document protocols in alignment with FDA preclinical imaging guidelines for reproducibility .
Advanced Research Questions
Q. How can contradictions in reported relaxivity values of this compound under varying physiological conditions be resolved?
Methodological Answer:
- Perform meta-analysis of existing studies to identify confounding variables (e.g., albumin concentration, temperature).
- Design controlled in vitro experiments using synthetic serum albumin to isolate pH and ionic strength effects.
- Apply multivariate regression models to quantify the relative contribution of each variable to relaxivity discrepancies .
Q. What statistical approaches are recommended for analyzing dose-dependent adverse effects of this compound in longitudinal preclinical studies?
Methodological Answer:
- Use mixed-effects models to account for inter-subject variability in longitudinal data.
- Apply Bayesian dose-response analysis to estimate toxicity thresholds while incorporating prior pharmacokinetic data.
- Validate findings with Kaplan-Meier survival curves for time-to-event adverse outcomes (e.g., nephrogenic systemic fibrosis) .
Q. How can in vivo and in vitro discrepancies in this compound’s biodistribution data be reconciled?
Methodological Answer:
- Conduct cross-validation studies using dynamic contrast-enhanced MRI (DCE-MRI) and radiolabeled tracer techniques (e.g., ⁹⁹mTc-Gadofosveset) in the same model system.
- Employ compartmental modeling to simulate in vivo distribution kinetics and compare with in vitro binding assays.
- Address confounding factors such as vascular permeability and interstitial pressure in vivo .
Data Contradiction and Validation
Q. What strategies mitigate biases in clinical trial data for this compound due to heterogeneous patient populations?
Q. How do researchers address conflicting evidence on this compound’s potential neurotoxicity in long-term studies?
Methodological Answer:
- Design systematic reviews with strict inclusion/exclusion criteria to aggregate high-quality evidence.
- Utilize toxicokinetic modeling to correlate gadolinium deposition levels with histopathological outcomes.
- Incorporate biomarker panels (e.g., GFAP for astrocyte damage) to objectively quantify neurotoxicity .
Methodological Frameworks
Which frameworks (e.g., PICOT) are suitable for structuring clinical research questions on this compound?
Methodological Answer:
- Apply the PICOT framework :
- P opulation: Patients requiring contrast-enhanced MRI.
- I ntervention: this compound administration.
- C omparison: Other gadolinium-based contrast agents (GBCAs).
- O utcome: Incidence of adverse events or diagnostic accuracy.
- T ime: Short-term (24h) vs. long-term (1 year) follow-up.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
